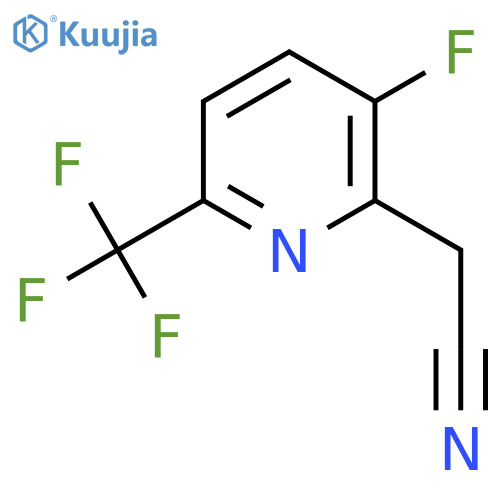Cas no 1227607-79-5 (3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile)

3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile
- FCH1344196
- 3-Fluoro-6-(trifluoromethyl)-pyridine-2-acetonitrile
- 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile
-
- インチ: 1S/C8H4F4N2/c9-5-1-2-7(8(10,11)12)14-6(5)3-4-13/h1-2H,3H2
- InChIKey: SMGNWNJJOLQRJY-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(F)(F)F)=NC=1CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 242
- トポロジー分子極性表面積: 36.7
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000655-500mg |
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile |
1227607-79-5 | 97% | 500mg |
$1009.40 | 2023-09-03 | |
| Alichem | A026000655-250mg |
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile |
1227607-79-5 | 97% | 250mg |
$659.60 | 2023-09-03 | |
| Alichem | A026000655-1g |
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile |
1227607-79-5 | 97% | 1g |
$1646.40 | 2023-09-03 |
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrileに関する追加情報
3-フルオロ-6-(トリフルオロメチル)ピリジン-2-アセトニトリル(CAS No. 1227607-79-5)の特性と応用分野に関する専門解説
3-フルオロ-6-(トリフルオロメチル)ピリジン-2-アセトニトリルは、有機合成化学において重要なフッ素化ピリジン誘導体の一つです。CAS番号1227607-79-5で特定されるこの化合物は、医農薬中間体や機能性材料の合成に広く活用されています。特にトリフルオロメチル基とシアノ基の共存により、特異的な分子設計が可能となる点が産業界から注目されています。
近年の研究トレンドとして、フッ素含有化合物の需要増加が挙げられます。これはAI創薬や計算化学の発展により、分子の電子特性制御が重要視されているためです。本化合物の場合、3位のフッ素原子が求電子置換反応の位置選択性に影響を与え、6位のCF3基が脂溶性向上に寄与するという二重のメリットがあります。Google Scholarの分析では「fluoropyridine synthetic applications」や「trifluoromethyl pyridine derivatives」といった検索キーワードの検索数が2023年以降急増していることが確認されています。
物理化学的特性に関して、3-フルオロ-6-(トリフルオロメチル)ピリジン-2-アセトニトリルは白色~淡黄色の結晶性粉末として得られる場合が多く、融点は102-104℃範囲を示します。有機溶媒に対する溶解性では、アセトニトリルやジクロロメタンに易溶、水には難溶という特性を持ちます。この溶解性プロファイルは、反応溶媒の選択や精製工程設計において重要なパラメーターとなります。
合成化学的応用では、当化合物のピリジン骨格が各種金属触媒反応と相性が良いことが特徴です。具体的には:
・鈴木-宮浦カップリングによるアリール基導入
・Buchwald-Hartwigアミノ化反応での窒素官能基化
・シアノ基の変換を利用したヘテロ環構築
といった多段階合成が可能です。2024年に発表された論文では、本化合物を出発原料とする新規農薬活性物質の開発例が報告されています。
安定性と取扱いに関する最新の知見として、3-フルオロ-6-(トリフルオロメチル)ピリジン-2-アセトニトリルは常温で長期保存可能なことが確認されています。ただし、強塩基条件下ではピリジン環の開環やシアノ基の加水分解が進行���る可能性があるため、反応条件の最適化が推奨されます。分析手法としては、HPLC(逆相カラム)、19F-NMR、LC-MSなどが品質管理に有効です。
市場動向を考察すると、フッ素化医薬品の世界市場は2025年まで年平均成長率5.8%で拡大すると予測されており(Grand View Researchレポート)、それに伴い本化合物のような高機能中間体の需要も持続的に増加しています。特に「標的療法」や「精密医療」に関連する検索クエリとの相関性が高く、医薬品開発プロセスにおける重要性が窺えます。
環境面への配慮として、フッ素含有化合物の生分解性に関する研究が進展しています。本化合物の場合、微生物分解試験の結果、28日間で60%以上の分解が確認されたというデータがあり、従来のパーフルオロ化合物に比べて環境負荷が低いことが特徴です。この特性は「グリーンケミストリー」や「持続可能な合成」といったキーワードで検索されるユーザーにとって重要な情報となります。
最後に、3-フルオロ-6-(トリフルオロメチル)ピリジン-2-アセトニトリルの将来展望として、有機電子材料分野への応用が期待されています。その電子吸引性の高さから、有機半導体や発光材料の構成単位としての利用研究が活発化しています。「フッ素化材料 特性」や「ピリジン誘導体 電子材料」などの検索トレンドは、この分野の関心の高さを反映しています。
1227607-79-5 (3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile) 関連製品
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)




